(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
This compound belongs to the benzofuro-oxazinone class, characterized by a fused benzofuran-oxazine core. Its structure includes a (Z)-configured 3,4-dimethoxybenzylidene moiety at position 2 and a pyridin-2-ylmethyl group at position 6. Such structural features are often leveraged in medicinal chemistry for targeting enzymes or receptors .
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-29-21-8-6-16(11-22(21)30-2)12-23-24(28)18-7-9-20-19(25(18)32-23)14-27(15-31-20)13-17-5-3-4-10-26-17/h3-12H,13-15H2,1-2H3/b23-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPVBNXHZZXNIE-FMCGGJTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=N5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=N5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuroxazinone core, followed by the introduction of the pyridinylmethyl group and the dimethoxybenzylidene moiety. Key steps may include:
Formation of the benzofuroxazinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridinylmethyl group: This step may involve nucleophilic substitution reactions using pyridine derivatives.
Addition of the dimethoxybenzylidene moiety: This can be accomplished through condensation reactions with 3,4-dimethoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis and Structural Characterization
This compound can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. The synthesis typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate diketones or other carbonyl compounds under basic conditions to yield the desired oxazine derivative. Structural characterization is often performed using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm the molecular structure and conformation.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of compounds similar to (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one. For instance, derivatives containing pyridine and methoxy groups have shown significant activity in picrotoxin-induced seizure models. The structure-activity relationship (SAR) analysis indicates that modifications in the aromatic rings can enhance anticonvulsant efficacy .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Analogues with similar frameworks have been tested against various bacterial strains, demonstrating significant antibacterial and antifungal activities. The presence of electron-withdrawing groups has been linked to enhanced antimicrobial effectiveness .
Anti-inflammatory Effects
Compounds with related structures have also been investigated for their anti-inflammatory properties. They exhibit inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways. This suggests that (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one could serve as a lead compound for developing new anti-inflammatory agents .
Case Study 1: Anticonvulsant Activity
In a study examining several derivatives of benzofuroxazine compounds, one analogue demonstrated a median effective dose (ED50) significantly lower than standard anticonvulsants. This finding suggests that modifications to the benzofuroxazine core could yield potent anticonvulsant agents suitable for clinical development .
Case Study 2: Antimicrobial Efficacy
Another investigation revealed that derivatives of similar structure exhibited minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the aromatic rings were critical for enhancing antibacterial activity .
Mechanism of Action
The mechanism of action of (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects could be mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with two analogs from the literature. Structural variations in substituents and stereochemistry critically influence physicochemical and pharmacological behaviors.
Table 1: Structural and Functional Comparison
Key Observations:
The 4-fluorophenethyl group in the dioxane solvate compound introduces electron-withdrawing effects, which may improve oxidative stability and receptor binding .
Pyridine Position :
- Pyridine at C2 (target) vs. C3 or C4 (comparators) alters the molecule’s dipole and hydrogen-bonding capacity. For example, pyridine at C2 may favor interactions with polar residues in enzyme active sites.
Stereochemical Considerations :
- All compounds are (Z)-isomers at the benzylidene moiety, ensuring consistent spatial orientation of substituents for optimal target engagement.
Research Findings and Implications
While specific pharmacological data for the target compound are unavailable in the provided evidence, structural analogs offer insights:
- : The mono-methoxy analog’s reduced lipophilicity may limit bioavailability compared to the target compound .
Biological Activity
(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure that combines elements of benzofuroxazine and pyridine. Its molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Inhibition of D-amino Acid Oxidase (DAAO) : The compound has been identified as a novel inhibitor of DAAO, an enzyme implicated in various neurological disorders. Inhibition of DAAO can lead to increased levels of D-serine, a crucial neuromodulator involved in synaptic plasticity and cognitive function .
- Neuroprotective Effects : Research indicates that compounds similar to this one may enhance learning and memory by modulating neurotransmitter levels. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and schizophrenia .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, related benzylidene derivatives have been tested against various bacterial strains with promising results .
The biological activity of (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for DAAO, which is critical for modulating levels of D-serine in the brain. This action is essential for enhancing cognitive functions and may provide therapeutic benefits in neurodegenerative conditions .
- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activities that help protect neuronal cells from oxidative stress, thereby contributing to their neuroprotective effects .
Case Studies and Experimental Findings
Several experimental studies have evaluated the efficacy of this compound:
- Study on Cognitive Enhancement : A study demonstrated that administration of the compound in animal models led to improved performance in memory tasks compared to control groups. This effect was linked to elevated D-serine levels and enhanced NMDA receptor activity .
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria with IC50 values comparable to established antibiotics. This highlights its potential as a lead compound for developing new antimicrobial agents .
Table 1: Biological Activities and IC50 Values
Q & A
Basic Research Questions
Q. What synthetic methodologies are suitable for preparing (Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one?
- Methodological Answer : A Knoevenagel condensation approach is commonly employed for benzylidene derivatives. For example, refluxing a precursor (e.g., thiouracil analogs) with aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde) in a mixed solvent system (acetic anhydride/acetic acid) using sodium acetate as a base catalyst can yield the target compound. Crystallization from polar aprotic solvents (e.g., DMF/water) is recommended for purification .
Q. How can the stereochemical configuration (Z/E) of the benzylidene moiety be confirmed experimentally?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical. For instance, in similar compounds, the presence of a singlet for the =CH proton in -NMR (e.g., δ 7.94 ppm) and cross-peaks in 2D NOESY spectra between the benzylidene proton and adjacent aromatic protons can confirm the (Z)-configuration .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : A combination of:
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1719 cm, CN at ~2220 cm) .
- - and -NMR for structural elucidation (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridyl protons at δ 7.2–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., m/z 403.1234 for CHNOS) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent ratio, temperature, catalyst loading). For instance, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation protocols) enable precise control over reaction kinetics and reduce side-product formation . Statistical modeling (e.g., ANOVA) can identify critical factors affecting yield .
Q. What strategies resolve contradictions in spectral data interpretation, such as overlapping signals in NMR?
- Methodological Answer : Employ advanced NMR techniques:
- 2D NMR (COSY, HSQC) to resolve coupled protons and assign carbon environments.
- Variable-temperature NMR to reduce signal broadening caused by dynamic processes (e.g., hindered rotation of the benzylidene group) .
- Cross-validate with computational predictions (e.g., DFT-based chemical shift calculations) if experimental ambiguity persists.
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies using HPLC-UV:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
